Trimipramine maleate
Trimipramine maleate
Trimipramine Maleate is the maleate salt form of trimipramine, a tricyclic secondary amine of the dibenzazepine class, with an antidepressant property. Trimipramine maleate appears to inhibit serotonin transport and norepinephrine uptake by nerve terminals. This increases available norepinephrine or serotonin and prolongs its action.
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine (has active moiety).
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
521-78-8
VCID:
VC1571184
InChI:
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula:
C24H30N2O4
Molecular Weight:
410.5 g/mol
Trimipramine maleate
CAS No.: 521-78-8
Cat. No.: VC1571184
Molecular Formula: C24H30N2O4
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trimipramine Maleate is the maleate salt form of trimipramine, a tricyclic secondary amine of the dibenzazepine class, with an antidepressant property. Trimipramine maleate appears to inhibit serotonin transport and norepinephrine uptake by nerve terminals. This increases available norepinephrine or serotonin and prolongs its action. Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties. See also: Trimipramine (has active moiety). |
|---|---|
| CAS No. | 521-78-8 |
| Molecular Formula | C24H30N2O4 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
| Standard InChI | InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | YDGHCKHAXOUQOS-BTJKTKAUSA-N |
| Isomeric SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |
| SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
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